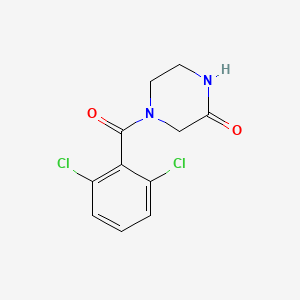
3-(Chloromethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one is a heterocyclic compound that contains both pyridazine and pyridine rings. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki or Heck reaction.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Methoxylation: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced pyridazine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield N-oxides, while substitution could introduce various functional groups at the chloromethyl position.
Applications De Recherche Scientifique
3-(Chloromethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its heterocyclic structure.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-1-(pyridin-3-yl)pyridazin-4-one: Lacks the methoxy group.
3-(Methyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one: Lacks the chlorine atom.
1-(6-Methoxypyridin-3-yl)pyridazin-4-one: Lacks the chloromethyl group.
Uniqueness
The presence of both the chloromethyl and methoxy groups in 3-(Chloromethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one may confer unique reactivity and biological activity compared to its analogs. These functional groups can participate in various chemical reactions, potentially leading to the formation of diverse derivatives with different properties.
Propriétés
Formule moléculaire |
C11H10ClN3O2 |
|---|---|
Poids moléculaire |
251.67 g/mol |
Nom IUPAC |
3-(chloromethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-11-3-2-8(7-13-11)15-5-4-10(16)9(6-12)14-15/h2-5,7H,6H2,1H3 |
Clé InChI |
OOLPJKAOGSVAAD-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)N2C=CC(=O)C(=N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1H-1,2,3-Triazol-1-yl)methyl]benzonitrile](/img/structure/B13886781.png)



![methyl N-[4-[[5-carbamoyl-4-(cyclopropylamino)pyrimidin-2-yl]amino]phenyl]-N-methylcarbamate](/img/structure/B13886814.png)




![3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13886844.png)



